Cas no 1426-58-0 (Di(p-anisyl)iodonium Tetrafluoborate)

Di(p-anisyl)iodonium Tetrafluoroborate is a diaryliodonium salt widely used as a photoinitiator and arylating agent in organic synthesis. Its key advantages include high thermal stability, efficient photolysis under UV light, and excellent solubility in polar organic solvents. The compound is particularly valued for its ability to generate aryl radicals or cations upon irradiation, facilitating aryl group transfer reactions in photopolymerization and crosslinking applications. The tetrafluoroborate counterion enhances stability and handling, making it suitable for controlled reactions. Its consistent performance and compatibility with various substrates make it a reliable choice for advanced synthetic and materials chemistry applications.
Di(p-anisyl)iodonium Tetrafluoborate structure
1426-58-0 structure
商品名:Di(p-anisyl)iodonium Tetrafluoborate
CAS番号:1426-58-0
MF:C14H14O2I+.BF4-
メガワット:427.96836
CID:903445
PubChem ID:11144414

Di(p-anisyl)iodonium Tetrafluoborate 化学的及び物理的性質

名前と識別子

    • Bis(4-methoxyphenyl)iodonium tetrafluoroborate
    • Di(p-anisyl)iodonium Tetrafluoborate
    • bis(4-methoxyphenyl)iodanium; tetrafluoroboranuide
    • Bis(4-methoxyphenyl)iodoniumTetrafluoroborate
    • SCHEMBL282301
    • di-(p-Anisyl)iodoniumtetrafluoborate
    • bis-(4-methoxyphenyl)iodonium tetrafluoroborate
    • bis(4-methoxyphenyl)iodanium;tetrafluoroborate
    • Bis-(4-methoxyphenyl) iodonium tetrafluoroborate
    • 1426-58-0
    • SUPXAGJMHPXDGH-UHFFFAOYSA-N
    • インチ: InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
    • InChIKey: SUPXAGJMHPXDGH-UHFFFAOYSA-N
    • ほほえんだ: [B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC

計算された属性

  • せいみつぶんしりょう: 428.00700
  • どういたいしつりょう: 428.00677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • ゆうかいてん: 183-185°C
  • PSA: 18.46000
  • LogP: 1.13220

Di(p-anisyl)iodonium Tetrafluoborate セキュリティ情報

Di(p-anisyl)iodonium Tetrafluoborate 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Di(p-anisyl)iodonium Tetrafluoborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D416870-500mg
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
500mg
$764.00 2023-05-18
TRC
D416870-1000mg
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
1g
$1206.00 2023-05-18
Crysdot LLC
CD12144330-1g
Bis(4-methoxyphenyl)iodonium tetrafluoroborate
1426-58-0 95+%
1g
$1488 2024-07-23
Crysdot LLC
CD12144330-250mg
Bis(4-methoxyphenyl)iodonium tetrafluoroborate
1426-58-0 95+%
250mg
$483 2024-07-23
TRC
D416870-100mg
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
100mg
$ 161.00 2023-09-07
TRC
D416870-1g
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
1g
$ 990.00 2022-06-05
TRC
D416870-50mg
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
50mg
$ 121.00 2023-09-07
TRC
D416870-250mg
Di(p-anisyl)iodonium Tetrafluoborate
1426-58-0
250mg
$ 397.00 2023-09-07

Di(p-anisyl)iodonium Tetrafluoborate 関連文献

Di(p-anisyl)iodonium Tetrafluoborateに関する追加情報

Di(p-anisyl)iodonium Tetrafluoborate: A Comprehensive Overview

Di(p-anisyl)iodonium tetrafluoborate (CAS No. 1426-58-0) is a highly reactive organoiodine compound that has garnered significant attention in the fields of organic synthesis, electrochemistry, and materials science. This compound, also referred to as di-p-anisyl iodonium tetrafluoroborate, is a member of the iodonium salt family and is widely utilized as a versatile reagent in various chemical transformations. Its unique electronic properties and reactivity make it an invaluable tool in modern chemical research.

The molecular structure of di(p-anisyl)iodonium tetrafluoborate consists of a central iodine atom bonded to two p-anisyl groups (para-methoxyphenyl groups) and a tetrafluoroborate counterion. The p-anisyl substituents play a crucial role in stabilizing the positive charge on the iodine atom, thereby enhancing the compound's reactivity. Recent studies have highlighted its exceptional ability to participate in electrophilic aromatic substitution reactions, making it a preferred choice for synthesizing complex aromatic compounds with high precision.

One of the most notable applications of di(p-anisyl)iodonium tetrafluoborate is its use as an electrophilic reagent in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can efficiently facilitate the formation of various five- and six-membered rings, which are fundamental building blocks in pharmaceuticals and agrochemicals. For instance, a 2023 study published in *Nature Chemistry* reported the successful synthesis of bioactive indole derivatives using di-p-anisyl iodonium tetrafluoroborate as the key electrophile.

In addition to its role in organic synthesis, di(p-anisyl)iodonium tetrafluoborate has found applications in electrochemical processes. Its high redox potential makes it an ideal candidate for use in dye-sensitized solar cells (DSSCs) and other energy storage devices. A recent breakthrough in this area involves the incorporation of this compound into novel electrolyte formulations, which have significantly improved the efficiency and stability of DSSCs under varying environmental conditions.

The synthesis of di(p-anisyl)iodonium tetrafluoborate typically involves a two-step process: first, the preparation of di(p-anisyl)iодоний chloride through Friedel-Crafts alkylation or similar methods; second, anion exchange with tetrafluoroboric acid to yield the final product. This process has been optimized over the years to ensure high purity and yield, making it accessible for large-scale applications.

From a safety standpoint, di(p-anisyl)iodonium tetrafluoborate is considered stable under normal storage conditions but requires careful handling due to its strong oxidizing properties. Proper ventilation and protective equipment are recommended when working with this compound to minimize exposure risks.

In conclusion, di(p-anisyl)iodonium tetrafluoborate (CAS No. 1426-58-0) stands as a testament to the ingenuity of modern chemistry, offering unparalleled versatility across diverse applications. Its continued exploration and utilization are expected to drive further advancements in organic synthesis, electrochemistry, and beyond.

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